Unique Lipophilic Carrier Enables Oral Bioavailability without DPD Dependence
Fosfluridine Tidoxil (FT) is a lipid prodrug of 5-fluorouridine (5-FUrd), specifically (5-fluorouridine)-5′-phosphoric acid (3-dodecylmercapto-2-decyloxy)propylester. Its high logP of 7.02 contrasts sharply with other oral 5-FU prodrugs, which rely on multi-step enzymatic conversion to 5-FU and are susceptible to dihydropyrimidine dehydrogenase (DPD) activity. The lipophilic ether-linked side chain of FT facilitates membrane permeation and avoids first-pass metabolism via DPD, a key limitation for capecitabine and tegafur [1].
| Evidence Dimension | LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 7.02 |
| Comparator Or Baseline | Capecitabine (0.7) and Doxifluridine (-1.0) (class-level values for water-soluble 5-FU prodrugs) |
| Quantified Difference | FT is >1000-fold more lipophilic than doxifluridine. |
| Conditions | Calculated logP from SMILES string (PubChem CID 9875280) |
Why This Matters
This high lipophilicity is a critical design feature that enables oral administration of a nucleoside phosphate without the need for DPD inhibitors, a potential advantage for in vivo research models and formulation development.
- [1] Boehm, E., Kulke, M., & Stockfleth, E. (2008). Use of fosfluridine tidoxil (FT) for the treatment of intraepithelial proliferative diseases. U.S. Patent Application Publication No. US2008/0014258 A1. View Source
